molecular formula C9H11ClN2O B2906951 4-(6-Chloropyridin-2-YL)morpholine CAS No. 330682-30-9

4-(6-Chloropyridin-2-YL)morpholine

Cat. No.: B2906951
CAS No.: 330682-30-9
M. Wt: 198.65
InChI Key: RCTMSAAXJZTYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Chloropyridin-2-YL)morpholine is a chemical compound with the molecular formula C₉H₁₁ClN₂O and a molecular weight of 198.65 g/mol . It is characterized by the presence of a morpholine ring substituted with a 6-chloropyridin-2-yl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(6-Chloropyridin-2-YL)morpholine can be synthesized through several methods. One common method involves the reaction of 6-chloropyridine-2-carboxylic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the use of microwave irradiation. In this method, this compound is synthesized by reacting 6-bromo-1,2,3,4-tetrahydroisoquinoline with this compound in the presence of triethylamine and 1-methyl-2-pyrrolidinone (NMP) under microwave irradiation at 150-160°C for 75 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridin-2-YL)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Various substituted derivatives of this compound.

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives of the pyridine ring.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloropyridin-2-YL)morpholine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of biochemical pathways .

Properties

IUPAC Name

4-(6-chloropyridin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTMSAAXJZTYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.